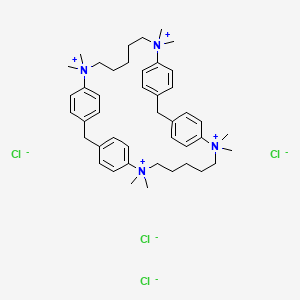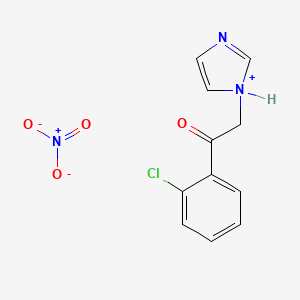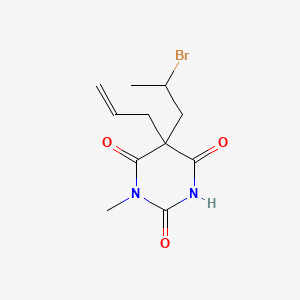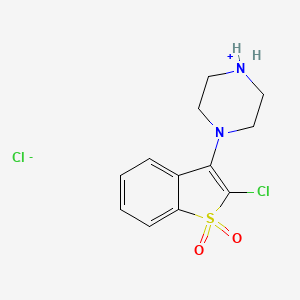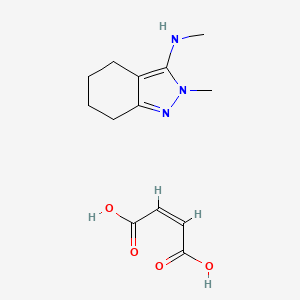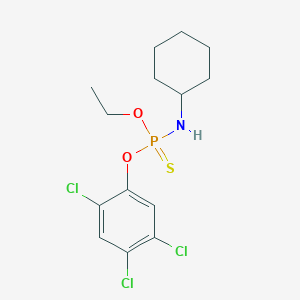
Trichlorophenyl cyclohexylamido ethyl thiophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichlorophenyl cyclohexylamido ethyl thiophosphate is a chemical compound with the molecular formula C₁₄H₁₉Cl₃NO₂PS and a molecular weight of 402.704 g/mol . This compound is known for its unique structure, which includes a trichlorophenyl group, a cyclohexylamido group, and a thiophosphate group. It has various applications in scientific research and industry due to its distinctive chemical properties.
準備方法
The synthesis of trichlorophenyl cyclohexylamido ethyl thiophosphate typically involves multiple steps. One common synthetic route includes the reaction of trichlorophenol with cyclohexylamine to form the cyclohexylamido derivative. This intermediate is then reacted with ethyl thiophosphate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
Trichlorophenyl cyclohexylamido ethyl thiophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichlorophenyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Trichlorophenyl cyclohexylamido ethyl thiophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
作用機序
The mechanism of action of trichlorophenyl cyclohexylamido ethyl thiophosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit cholinesterase enzymes, affecting neurotransmission and leading to potential therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Trichlorophenyl cyclohexylamido ethyl thiophosphate can be compared with other similar compounds, such as:
Trichlorophenyl isothiocyanate: This compound has a similar trichlorophenyl group but differs in its functional groups and overall structure.
Cyclohexylamido ethyl phosphate: This compound shares the cyclohexylamido group but lacks the trichlorophenyl and thiophosphate groups.
Thiophosphate derivatives: Other thiophosphate compounds may have different substituents but share the thiophosphate functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H19Cl3NO2PS |
|---|---|
分子量 |
402.7 g/mol |
IUPAC名 |
N-[ethoxy-(2,4,5-trichlorophenoxy)phosphinothioyl]cyclohexanamine |
InChI |
InChI=1S/C14H19Cl3NO2PS/c1-2-19-21(22,18-10-6-4-3-5-7-10)20-14-9-12(16)11(15)8-13(14)17/h8-10H,2-7H2,1H3,(H,18,22) |
InChIキー |
BNWPHCMSAUZTRF-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(NC1CCCCC1)OC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)
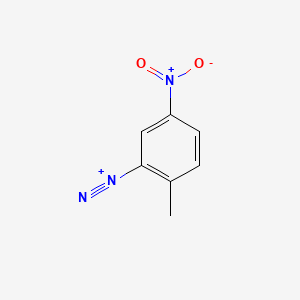
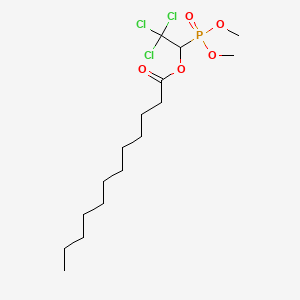
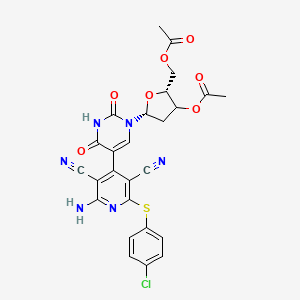
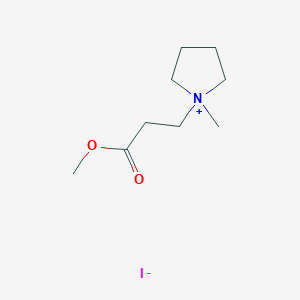
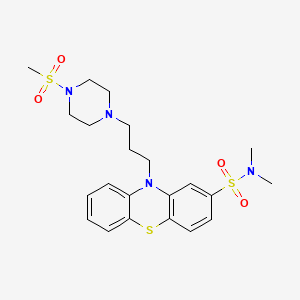
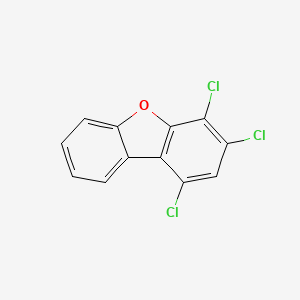
![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)

